molecular formula C21H16N2O4 B081558 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- CAS No. 12223-88-0

1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-

Cat. No. B081558
CAS RN: 12223-88-0
M. Wt: 360.4 g/mol
InChI Key: UZSOYNKEVRNZHX-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known by several names, including HCQ, hydroxychloroquine, and Plaquenil. It is a derivative of chloroquine, an antimalarial drug that has been used for decades. HCQ has been shown to have a variety of biological effects, including anti-inflammatory, immunomodulatory, and antiviral properties. In

Scientific Research Applications

HCQ has been studied for its potential use in a variety of scientific research applications, including the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has also been studied for its potential use in the treatment of viral infections, such as HIV and COVID-19. In addition, HCQ has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases, such as asthma and inflammatory bowel disease.

Mechanism Of Action

The exact mechanism of action of HCQ is not fully understood, but it is believed to involve several different pathways. HCQ is known to inhibit the activity of lysosomes, which are organelles that are responsible for breaking down and recycling cellular waste. This inhibition can lead to the accumulation of waste products, which can trigger an immune response and lead to inflammation. HCQ is also believed to inhibit the activity of toll-like receptors, which are proteins that are involved in the immune response. By inhibiting these receptors, HCQ can reduce inflammation and modulate the immune response.

Biochemical And Physiological Effects

HCQ has a variety of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and antiviral properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the replication of several different viruses, including HIV, Zika virus, and COVID-19. In addition, HCQ has been shown to modulate the activity of immune cells, such as T cells and B cells, and to reduce the production of autoantibodies.

Advantages And Limitations For Lab Experiments

HCQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established safety profile. It is also relatively inexpensive, making it accessible to researchers with limited funding. However, there are also some limitations to the use of HCQ in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. In addition, the optimal dose and duration of treatment with HCQ may vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on HCQ. One area of interest is the development of new derivatives of HCQ that may have improved efficacy or reduced toxicity. Another area of interest is the exploration of HCQ as a potential treatment for other diseases, such as cancer or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HCQ and to identify the optimal conditions for its use in different experimental settings.

Synthesis Methods

HCQ can be synthesized by several methods, including the reaction of 4,7-dichloroquinoline with 2-aminoethanol, followed by the reaction of the resulting intermediate with 2-(1H-inden-5-yloxy)acetic acid. Another method involves the reaction of 4,7-dichloroquinoline with 2-(1H-inden-5-yloxy)acetic acid, followed by the reaction of the resulting intermediate with dimethylamine. Both methods result in the formation of HCQ, which can be purified and isolated for further use.

properties

IUPAC Name

3-hydroxy-2-(3-hydroxyquinolin-2-yl)-N,N-dimethyl-1-oxoindene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-23(2)21(27)12-7-8-13-14(9-12)20(26)17(19(13)25)18-16(24)10-11-5-3-4-6-15(11)22-18/h3-10,24,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCORGNXXPLXQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)C(=C2O)C3=NC4=CC=CC=C4C=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068454, DTXSID20888428
Record name 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-6-carboxamide, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-N,N-dimethyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-

CAS RN

43099-94-1, 74082-22-7, 12223-88-0
Record name 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043099941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene-6-carboxamide, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-N,N-dimethyl-1-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-6-carboxamide, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-N,N-dimethyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxy-2(1H)-quinolylidene)-N,N-dimethyl-1,3-dioxoindan-5-carboxamide
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Record name 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo
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